

Technical Support Center: N,NDimethyldecanamide for Enhanced Drug Bioavailability

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Compound of Interest		
Compound Name:	N,N-Dimethyldecanamide	
Cat. No.:	B1670670	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing **N,N-Dimethyldecanamide** (DMDA) to enhance the bioavailability of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Dimethyldecanamide (DMDA) and what are its primary properties?

A1: **N,N-Dimethyldecanamide** (CAS No. 14433-76-2) is a colorless to pale yellow liquid organic compound with a faint, oily odor.[1] It is a member of the amide class of molecules, featuring a ten-carbon aliphatic chain attached to a dimethylamide functional group.[1] DMDA is noted for its excellent solvency, stability, and ability to act as a penetration enhancer.[2][3] It is soluble in organic solvents and also shows solubility in water.[4][5]

Q2: What is the mechanism of action for DMDA in enhancing drug bioavailability?

A2: DMDA primarily enhances bioavailability by acting as a powerful solvent and solubilizing agent for poorly water-soluble compounds.[6] Its amphiphilic nature, possessing both a hydrophobic carbon tail and a hydrophilic amide head, allows it to interact with and dissolve drug molecules that have low aqueous solubility. This improved dissolution is a critical prerequisite for drug absorption in the gastrointestinal tract.[7] Furthermore, its properties as a







wetting agent can improve the contact between the drug substance and biological membranes, potentially enhancing absorption.[4]

Q3: What is the safety and toxicity profile of DMDA?

A3: Based on data for surrogate chemicals, DMDA is expected to have low acute oral toxicity. [8][9] However, it is classified as a potential skin and eye irritant.[8][9][10] It is crucial to handle DMDA with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[10][11] Long-term exposure studies in rats indicated effects on the kidneys at high doses.[8] The No-Observed-Adverse-Effect Level (NOAEL) from a 90-day rat study was determined to be 136.8 mg/kg/day.[8]

Q4: In which types of formulations is DMDA typically used?

A4: DMDA is a versatile excipient used in various formulations. It is particularly effective in creating stable emulsifiable concentrates (EC), microemulsions (ME), and suspension emulsions (SE).[12] Its properties make it suitable for lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which are designed to improve the oral bioavailability of lipophilic drugs.[13][14] It also serves as a solvent and intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3]

Troubleshooting Guides

Problem 1: The active pharmaceutical ingredient (API) is precipitating out of the DMDA-based formulation upon dilution.

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Potential Cause	Suggested Solution	
API Overload	The concentration of the API exceeds its saturation solubility in the formulation upon dilution in an aqueous medium. Reduce the API concentration and re-evaluate its solubility limit in the vehicle.	
Inadequate Surfactant/Co-surfactant Ratio	The emulsification system is not robust enough to maintain the drug in a solubilized state (e.g., in micelles or fine droplets) after dilution. Optimize the ratio of surfactants and cosurfactants. Consider screening different surfactants for better compatibility.	
pH Shift	The pH of the dilution medium causes the API to convert to a less soluble, non-ionized form. Preadjust the pH of the formulation or incorporate buffers to maintain a pH where the drug remains soluble.	
Crystallization	DMDA can inhibit the crystallization of active ingredients, but this effect may be insufficient at the current concentration.[12] Increase the concentration of DMDA or add a polymeric crystallization inhibitor to the formulation.	

Problem 2: The formulation shows poor in vivo bioavailability despite good in vitro dissolution.



Potential Cause	Suggested Solution
First-Pass Metabolism	The drug is being extensively metabolized by the liver after absorption. Consider formulating a self-emulsifying drug delivery system (SEDDS) that promotes lymphatic transport, which can help bypass the liver.[15]
Poor Permeability	While solubility is enhanced, the drug may have inherently low permeability across the intestinal epithelium.[16] Include a permeation enhancer in the formulation. DMDA itself has penetration-enhancing properties that could be further optimized.
GI Tract Instability	The drug may be degrading in the acidic or enzymatic environment of the gastrointestinal tract. Evaluate the stability of the API at different pH levels (e.g., pH 1.2, 6.8) and consider enteric-coating strategies if degradation is observed.

Quantitative Data Summary

While specific solubility enhancement data is highly drug-dependent, the following table illustrates the potential magnitude of solubility increase for poorly soluble drugs when formulated as a solid dispersion, a common technique used with solvents like DMDA.

Table 1: Example of Solubility Enhancement with Solid Dispersion Technology



Drug	Formulation	Solubility Increase (Fold)
Itraconazole	Nanosuspension	~1.15x (15%)[17]
Cilostazol	Nanosuspension	~1.5x (50%)[17]
Diazepam	with Nicotinamide (1:1 Complex)	~1.5 - 2x
Griseofulvin	with Nicotinamide (1:1 Complex)	~1.5 - 2x
Progesterone	with Nicotinamide (1:2 Complex)	~4 - 5x
Note: This table is illustrative. Data for Nicotinamide, another		

Data for Nicotinamide, anothe solubilizing agent, is used to demonstrate the principle of complexation-based solubility enhancement.[18] Actual results with DMDA will vary and require experimental determination.

Experimental Protocols

Protocol 1: Preparation of a Simple DMDA-Based Formulation for Solubility Assessment

Objective: To determine the saturation solubility of a poorly soluble drug in a simple DMDA/surfactant vehicle.

Materials:

- Poorly soluble API
- N,N-Dimethyldecanamide (DMDA)
- A non-ionic surfactant (e.g., Polysorbate 80, Cremophor® EL)



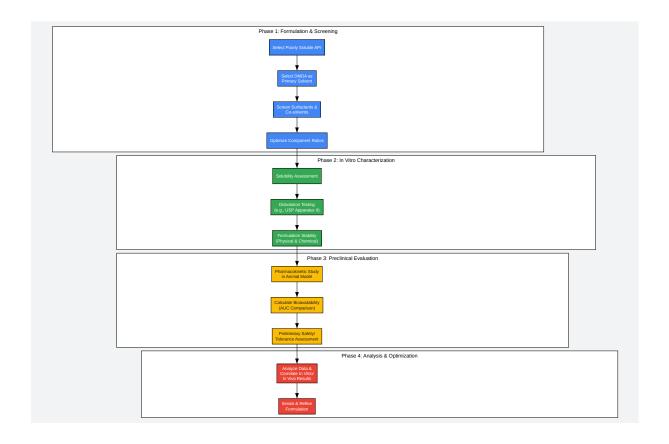
- Co-solvent (e.g., Propylene Glycol)
- Phosphate buffer (pH 6.8)
- Vials, magnetic stirrer, analytical balance, HPLC system

Methodology:

- Vehicle Preparation: Prepare a series of vehicles with varying ratios of DMDA, surfactant, and co-solvent. For example:
 - Vehicle A: 20% DMDA, 40% Polysorbate 80, 40% Propylene Glycol (w/w/w)
 - Vehicle B: 30% DMDA, 40% Polysorbate 80, 30% Propylene Glycol (w/w/w)
- Solubility Determination:
 - Add an excess amount of the API to a known volume (e.g., 2 mL) of each vehicle in a glass vial.
 - Seal the vials and place them on a magnetic stirrer or in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
 - After incubation, centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved API.
 - Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze the concentration of the dissolved API using a validated HPLC method.
- Data Analysis: The determined concentration represents the saturation solubility of the API in that specific vehicle. Compare the results across different vehicle compositions to identify the optimal ratio for solubilization.

Visualizations

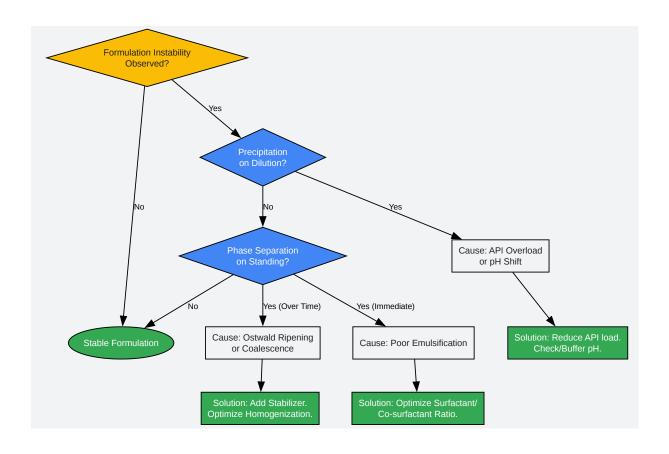




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Caption: Workflow for developing a DMDA-based oral drug formulation.





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Caption: Troubleshooting flowchart for formulation instability issues.

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